molecular formula C16H13FO4 B8241222 Benzyl 2-(2-fluoro-6-formylphenoxy)acetate

Benzyl 2-(2-fluoro-6-formylphenoxy)acetate

Cat. No.: B8241222
M. Wt: 288.27 g/mol
InChI Key: VQERPEDIWUNZRW-UHFFFAOYSA-N
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Description

Benzyl 2-(2-fluoro-6-formylphenoxy)acetate is an organic compound with a complex structure that includes a benzyl group, a fluoro-substituted phenyl ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(2-fluoro-6-formylphenoxy)acetate typically involves the esterification of 2-(2-fluoro-6-formylphenoxy)acetic acid with benzyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(2-fluoro-6-formylphenoxy)acetate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: 2-(2-fluoro-6-carboxyphenoxy)acetic acid.

    Reduction: Benzyl 2-(2-fluoro-6-hydroxymethylphenoxy)acetate.

    Substitution: Benzyl 2-(2-substituted-6-formylphenoxy)acetate, where the substituent depends on the nucleophile used.

Scientific Research Applications

Benzyl 2-(2-fluoro-6-formylphenoxy)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Benzyl 2-(2-fluoro-6-formylphenoxy)acetate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluoro and formyl groups can influence its binding affinity and specificity towards these targets, affecting the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 2-(2-chloro-6-formylphenoxy)acetate
  • Benzyl 2-(2-bromo-6-formylphenoxy)acetate
  • Benzyl 2-(2-methyl-6-formylphenoxy)acetate

Uniqueness

Benzyl 2-(2-fluoro-6-formylphenoxy)acetate is unique due to the presence of the fluoro group, which can significantly alter its chemical and biological properties compared to its chloro, bromo, or methyl analogs. The fluoro group can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

benzyl 2-(2-fluoro-6-formylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FO4/c17-14-8-4-7-13(9-18)16(14)21-11-15(19)20-10-12-5-2-1-3-6-12/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQERPEDIWUNZRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)COC2=C(C=CC=C2F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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